molecular formula C27H19N3O3 B11657502 N-[2-(3-benzamidophenyl)-1,3-benzoxazol-6-yl]benzamide

N-[2-(3-benzamidophenyl)-1,3-benzoxazol-6-yl]benzamide

Cat. No.: B11657502
M. Wt: 433.5 g/mol
InChI Key: SPLAJJSBQJCPNU-UHFFFAOYSA-N
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Description

N-[2-(3-benzamidophenyl)-1,3-benzoxazol-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-benzamidophenyl)-1,3-benzoxazol-6-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction time.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the use of high-temperature reactions. The reaction between carboxylic acids and amines at temperatures exceeding 180°C is a common approach . This method is compatible with large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-benzamidophenyl)-1,3-benzoxazol-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-[2-(3-benzamidophenyl)-1,3-benzoxazol-6-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-benzamidophenyl)-1,3-benzoxazol-6-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby increasing glucose uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzamidophenyl)benzamide
  • 2-Phenylbenzimidazole derivatives
  • Benzimidazole-based compounds

Uniqueness

N-[2-(3-benzamidophenyl)-1,3-benzoxazol-6-yl]benzamide stands out due to its unique structure, which combines the benzamide and benzoxazole moieties. This combination enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C27H19N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(3-benzamidophenyl)-1,3-benzoxazol-6-yl]benzamide

InChI

InChI=1S/C27H19N3O3/c31-25(18-8-3-1-4-9-18)28-21-13-7-12-20(16-21)27-30-23-15-14-22(17-24(23)33-27)29-26(32)19-10-5-2-6-11-19/h1-17H,(H,28,31)(H,29,32)

InChI Key

SPLAJJSBQJCPNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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